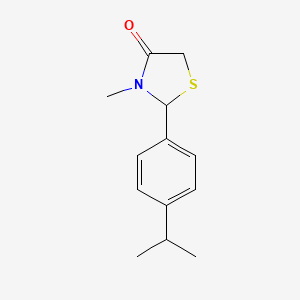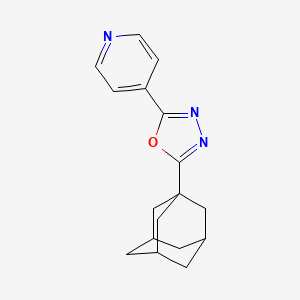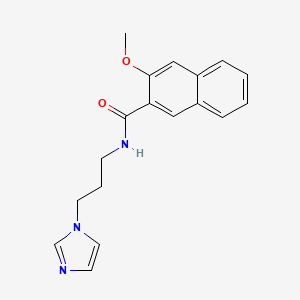
3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cancer, and glucose metabolism. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to activate AMPK, a protein kinase that regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to modulate various signaling pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one. These include investigating its potential as an anti-inflammatory and anti-cancer agent, exploring its effects on glucose metabolism and insulin sensitivity, and studying its potential toxicity and side effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug design and development.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple and efficient, and it has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. However, its potential toxicity and the need for further studies to fully understand its mechanism of action are important considerations. Further research is needed to fully explore its potential applications and to identify potential targets for drug design and development.
Métodos De Síntesis
The synthesis of 3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method is relatively simple and efficient, making it a popular choice for the production of this compound.
Aplicaciones Científicas De Investigación
3-Methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential as an anti-diabetic agent, as it has been shown to improve glucose metabolism and insulin sensitivity.
Propiedades
IUPAC Name |
3-methyl-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9(2)10-4-6-11(7-5-10)13-14(3)12(15)8-16-13/h4-7,9,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFIQLIVFSCHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N(C(=O)CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)


![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B7532691.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide](/img/structure/B7532716.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532724.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
